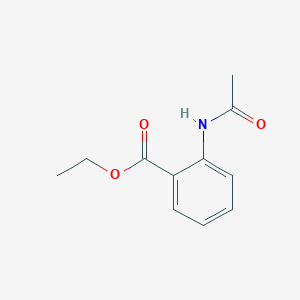

ethyl 2-(acetylamino)benzoate

Description

Contextualization of N-Acyl Anthranilate Esters in Contemporary Organic Synthesis

N-acyl anthranilate esters, a class of compounds characterized by an N-acylated aminobenzoate framework, are recognized for their utility as versatile building blocks in organic synthesis. These structures are integral to the synthesis of a variety of heterocyclic compounds and have been identified as key intermediates in the production of dyes and pharmaceuticals. researchgate.netamoghchemicals.in The reactivity of the N-acyl and ester functional groups allows for a diverse range of chemical transformations, making them valuable precursors in the construction of more complex molecules. researchgate.net For instance, derivatives of N-acyl anthranilic acid have been synthesized and studied for their potential biological activities. researchgate.net The synthesis of these esters can be achieved through various methods, including the acylation of anthranilic acid esters. researchgate.net

Significance of Ethyl 2-(Acetylamino)benzoate as a Key Intermediate and Research Subject

This compound, a specific member of the N-acyl anthranilate ester family, holds particular importance as a key intermediate in various synthetic pathways. Its structure, featuring an ethyl ester and an N-acetyl group ortho to each other on a benzene (B151609) ring, provides a unique combination of reactive sites. This strategic positioning of functional groups makes it a valuable precursor for the synthesis of quinazolines and other heterocyclic systems.

The compound is also a subject of academic research due to its potential applications and the interesting chemical transformations it can undergo. For example, it is a constitutional isomer of the more commonly known N-acetylbenzocaine and has been investigated in the context of developing new synthetic methodologies. Research has explored its use in the synthesis of more complex molecules with potential biological activity, such as derivatives of lappaconitine, which have shown analgesic and antiarrhythmic properties. researchgate.net

Physicochemical Properties of this compound and Related Compounds

The physicochemical properties of this compound and its isomers are crucial for their application in synthesis and for understanding their behavior in various chemical environments. Below is a table summarizing key properties for this compound and its structural isomer, ethyl 4-(acetylamino)benzoate.

| Property | This compound | Ethyl 4-(acetylamino)benzoate |

| Molecular Formula | C₁₁H₁₃NO₃ sigmaaldrich.com | C₁₁H₁₃NO₃ chemicalbook.com |

| Molecular Weight | 207.23 g/mol chemicalbook.com | 207.23 g/mol chemicalbook.com |

| Appearance | - | White to off-white solid or crystalline powder cymitquimica.com |

| Melting Point | - | 181 °C chemicalbook.com |

| Boiling Point | - | 390.8±25.0 °C (Predicted) chemicalbook.com |

| Solubility | - | Soluble in organic solvents like ethanol (B145695) and acetone; limited solubility in water cymitquimica.com |

| CAS Number | - | 5338-44-3 chemicalbook.comcymitquimica.com |

Data for this compound is limited in publicly available sources. The table presents available data and highlights areas for further experimental investigation.

Scope and Methodological Objectives of Academic Inquiry on this compound

Academic inquiry into this compound is multifaceted, focusing on several key areas:

Synthetic Methodology: A primary objective is the development of efficient and novel synthetic routes to this compound and its derivatives. This includes exploring different starting materials, catalysts, and reaction conditions to optimize yield and purity.

Reaction Mechanisms: Researchers are interested in elucidating the mechanisms of reactions involving this compound. Understanding the underlying pathways of its transformations is crucial for controlling reaction outcomes and designing new synthetic strategies.

Application as a Building Block: A significant portion of research is dedicated to exploring the utility of this compound as a precursor for the synthesis of more complex and potentially bioactive molecules. This includes its use in the construction of heterocyclic scaffolds that form the core of many pharmaceutical agents.

Structural and Spectroscopic Analysis: Detailed characterization of this compound and its derivatives using techniques such as NMR, IR spectroscopy, and X-ray crystallography is essential for confirming their structures and understanding their conformational properties. For instance, the crystal structure of a complex derivative has been determined to understand its three-dimensional arrangement. researchgate.net

Research Findings on the Synthesis and Reactivity of Related N-Acyl Anthranilate Esters

Research into related N-acyl anthranilate esters provides valuable insights that can be extrapolated to this compound.

| Research Focus | Key Findings |

| Synthesis of N-Acyl Derivatives | A series of N-acyl derivatives of anthranilic acid have been successfully synthesized, and their structures were confirmed using NMR and IR spectroscopy. researchgate.net |

| Synthesis from Isatoic Anhydride (B1165640) | A one-pot synthesis for alkyl N-alkylanthranilates has been developed using isatoic anhydride, demonstrating an efficient route to this class of compounds. google.com |

| Continuous Production Methods | A continuous production method for methyl anthranilate using a microchannel reactor has been shown to improve yield and purity compared to traditional batch processes. aidic.it |

| Intermediate in Pharmaceutical Synthesis | Methyl 4-amino-5-thiophenyl-2-methoxybenzoate, a related compound, is a crucial intermediate in the synthesis of the antipsychotic drug amisulpride. google.com |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-acetamidobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-3-15-11(14)9-6-4-5-7-10(9)12-8(2)13/h4-7H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLTZBYZAXKJISI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00299311 | |

| Record name | Ethyl 2-(acetylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20628-20-0 | |

| Record name | NSC129393 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-(acetylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Acetylamino Benzoate

Conventional and Established Synthetic Routes

The traditional synthesis of ethyl 2-(acetylamino)benzoate primarily relies on two well-documented reactions: the esterification of 2-acetylaminobenzoic acid and the acylation of ethyl 2-aminobenzoate (B8764639). A related approach involves the use of isatoic anhydride (B1165640) derivatives.

Esterification of 2-Acetylaminobenzoic Acid with Ethanol (B145695)

The Fischer-Speier esterification is a cornerstone of organic synthesis and a common method for producing this compound. masterorganicchemistry.commasterorganicchemistry.comathabascau.ca This acid-catalyzed reaction involves the treatment of 2-acetylaminobenzoic acid (N-acetylanthranilic acid) with an excess of ethanol. operachem.com The use of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the ethanol. masterorganicchemistry.commasterorganicchemistry.comchemistrysteps.com The reaction is reversible, and to drive the equilibrium towards the formation of the ester, a large excess of ethanol is typically employed, which also serves as the solvent. masterorganicchemistry.commasterorganicchemistry.com Another strategy to enhance the yield is the removal of water, a byproduct of the reaction. chemistrysteps.com

| Reactants | Catalyst | Solvent | Reaction Conditions | Yield |

| 2-Acetylaminobenzoic Acid, Ethanol | Sulfuric Acid (H₂SO₄) | Ethanol (excess) | Reflux | ~85% |

| 2-Acetylaminobenzoic Acid, Ethanol | p-Toluenesulfonic acid (p-TsOH) | Ethanol (excess) | Reflux | Variable |

This table presents typical conditions for the Fischer esterification of 2-acetylaminobenzoic acid.

A variation of this method is the Steglich esterification, which offers a milder alternative for substrates that may be sensitive to strong acidic conditions. nih.govorganic-chemistry.org This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.govresearchgate.net The reaction proceeds under neutral conditions and at room temperature, which can be advantageous for complex molecules. nih.govorganic-chemistry.org

| Reactants | Coupling Agent | Catalyst | Solvent | Reaction Conditions |

| 2-Acetylaminobenzoic Acid, Ethanol | DCC or DIC | DMAP | Dichloromethane (DCM) | Room Temperature |

This table outlines the general conditions for the Steglich esterification.

Acylation of Ethyl 2-Aminobenzoate (Ethyl Anthranilate)

An alternative and widely used route is the acylation of the amino group of ethyl 2-aminobenzoate (ethyl anthranilate). sciencemadness.org This reaction typically involves treating ethyl anthranilate with an acetylating agent, most commonly acetic anhydride or acetyl chloride. sciencemadness.orgresearchgate.net The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acid byproduct (acetic acid or hydrochloric acid) and to catalyze the reaction. nih.gov In some procedures, the reaction can be performed without a solvent, using an excess of acetic anhydride. researchgate.net

| Reactants | Acylating Agent | Catalyst/Base | Solvent | Reaction Conditions |

| Ethyl 2-Aminobenzoate | Acetic Anhydride | Pyridine | - | Room Temperature or gentle heating |

| Ethyl 2-Aminobenzoate | Acetyl Chloride | Triethylamine | Dichloromethane (DCM) | 0 °C to Room Temperature |

| Ethyl 2-Aminobenzoate | Acetic Anhydride | None | Acetic Anhydride (excess) | Reflux |

This table summarizes common conditions for the acylation of ethyl 2-aminobenzoate.

Synthesis from Isatoic Anhydride Derivatives

Isatoic anhydride and its derivatives can also serve as precursors for this compound. The reaction of N-acetylisatoic anhydride with ethanol, for instance, can yield the desired product. This approach involves the ring-opening of the anhydride by ethanol, followed by decarboxylation.

Modern and Sustainable Synthetic Approaches

In recent years, there has been a growing emphasis on developing more efficient and environmentally friendly methods for chemical synthesis. This has led to the exploration of catalytic protocols and the application of green chemistry principles in the production of this compound and related compounds.

Catalytic Synthesis Protocols for Enhanced Efficiency

Research into catalytic systems aims to improve reaction rates, selectivity, and yields while minimizing waste. For the esterification of 2-acetylaminobenzoic acid, solid acid catalysts and ion-exchange resins have been investigated as reusable and more environmentally benign alternatives to homogeneous mineral acids. acs.orgacs.org Catalysts such as Amberlyst-15 have shown effectiveness in these reactions. acs.org

For the acylation of amines, various Lewis acid catalysts have been explored to promote the reaction under milder conditions and with higher efficiency. organic-chemistry.org

| Reaction Type | Catalyst | Advantages |

| Esterification | Solid Acid Catalysts (e.g., Zeolites, Sulfated Zirconia) | Reusability, Reduced Corrosion, Easier Product Separation acs.org |

| Esterification | Ion-Exchange Resins (e.g., Amberlyst-15) | High activity, Reusability, Halide-free products acs.org |

| Acylation | Lewis Acids (e.g., Cu(OTf)₂) | Mild reaction conditions, High yields organic-chemistry.org |

This table highlights some modern catalytic approaches for the synthesis of this compound.

Enzyme-catalyzed synthesis represents a highly specific and sustainable approach. acs.orgfrontiersin.org Lipases, for example, can catalyze both esterification and acylation reactions under mild conditions, often with high chemo- and regioselectivity. mdpi.com The use of enzymes can significantly reduce the environmental impact of the synthesis by avoiding harsh reagents and high temperatures. acs.orgau.dk

Green Chemistry Principles in the Production of this compound

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals. ajrconline.org For the production of this compound, this includes the use of greener solvents, alternative energy sources, and atom-economical reactions.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields in shorter reaction times and with reduced side product formation. researchgate.netunivpancasila.ac.idrsc.org The microwave-assisted synthesis of N-acetylated anthranilates has been reported to be efficient. researchgate.netajrconline.org

The use of more benign solvents is another key aspect of green chemistry. researchgate.netjsynthchem.com Research has explored the use of natural deep eutectic solvents (NADES) as environmentally friendly reaction media for the synthesis of benzocaine (B179285) analogues, a class of compounds to which this compound belongs. researchgate.netjsynthchem.com Furthermore, solvent-free reaction conditions for acetylation have been developed, significantly reducing waste. frontiersin.org

| Green Chemistry Approach | Description | Benefits |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction mixture. | Faster reaction rates, Higher yields, Reduced byproducts. researchgate.netajrconline.org |

| Use of Greener Solvents | Replacement of hazardous organic solvents with alternatives like water, ethanol, or natural deep eutectic solvents (NADES). | Reduced environmental impact, Improved safety. researchgate.netjsynthchem.com |

| Solvent-Free Reactions | Conducting reactions without a solvent, often using one of the reactants in excess. | Minimized waste, Simplified purification. frontiersin.org |

| Biocatalysis | Utilization of enzymes (e.g., lipases) to catalyze the reaction. | High selectivity, Mild reaction conditions, Biodegradable catalysts. acs.orgmdpi.com |

This table summarizes green chemistry approaches applicable to the synthesis of this compound.

Exploration of Solvent-Free Reaction Conditions

Solvent-free synthesis represents a cornerstone of green chemistry, aiming to reduce environmental impact by eliminating volatile organic compounds. For the synthesis of this compound, these conditions are typically explored through mechanochemistry. In this approach, mechanical energy, often from ball milling, is used to initiate chemical reactions between solid reactants.

The reaction proceeds by milling ethyl 2-aminobenzoate with an acetylating agent, such as acetic anhydride. The mechanical force facilitates intimate contact and activation of the reactants, leading to the formation of the amide bond without the need for a bulk solvent medium. This method not only offers environmental benefits but can also lead to shorter reaction times and simplified product purification.

Table 1: Representative Parameters for Solvent-Free Synthesis

| Parameter | Condition | Rationale |

| Reactants | Ethyl 2-aminobenzoate, Acetic Anhydride | Solid amine and liquid acetylating agent. |

| Apparatus | Planetary Ball Mill or Mixer Mill | Provides the necessary mechanical energy. |

| Milling Media | Stainless Steel or Agate Jars/Balls | Inert materials to avoid contamination. |

| Frequency | 20-30 Hz | Optimal energy input for reaction activation. |

| Time | 30-90 minutes | Significantly shorter than conventional heating. ucm.es |

| Outcome | High conversion with minimal workup. | Direct formation of the desired amide. |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. rasayanjournal.co.inajrconline.org This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, leading to a significant reduction in reaction times from hours to minutes. rasayanjournal.co.inajrconline.org

In the context of this compound synthesis, a mixture of ethyl 2-aminobenzoate and an acetylating agent is subjected to microwave irradiation. The polar nature of the reactants allows for efficient absorption of microwave energy, resulting in rapid and uniform heating that surpasses the efficiency of conventional oil baths. uwlax.edu This method often leads to higher yields and cleaner reaction profiles. For instance, the synthesis of the precursor, ethyl 2-aminobenzoate, from anthranillic acid and ethanol is effectively achieved using microwave irradiation in the presence of an acid catalyst. researchgate.net A similar principle applies to the subsequent acetylation step.

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis for a Related Esterification

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | ~30 minutes (reflux) | Moderate | ajrconline.org |

| Microwave Irradiation | 5 minutes | 97% | uwlax.edu |

Mechanochemical Synthesis Approaches

Mechanochemistry, often performed via ball milling, offers a distinct alternative to traditional solution-phase synthesis. ucm.es This solvent-free or minimal-solvent technique uses mechanical force to induce chemical transformations. researchgate.net For the preparation of this compound, solid ethyl 2-aminobenzoate can be milled with an acetylating agent.

The process involves placing the reactants in a milling jar with grinding balls, which is then agitated at high speeds. The collisions between the balls and the reactants generate localized high pressure and temperature, promoting the N-acetylation reaction. Sometimes, a technique known as liquid-assisted grinding (LAG) is employed, where a substoichiometric amount of a liquid is added to enhance the reaction kinetics without acting as a bulk solvent. rsc.org This approach has been successfully applied to a wide range of amide syntheses, demonstrating its versatility and potential for scale-up. researchgate.net

Optimization of Reaction Parameters and Yields in this compound Synthesis

To ensure the economic viability and efficiency of synthesizing this compound, rigorous optimization of reaction parameters is essential. Key variables include temperature, pressure, and the choice and concentration of catalysts.

Temperature and Pressure Effects on Reaction Efficacy

Temperature is a critical parameter in the synthesis of this compound. In conventional heating methods, the reaction is often performed under reflux, with the temperature dictated by the boiling point of the solvent. quora.com However, advanced techniques allow for more precise temperature control.

In microwave-assisted synthesis, temperatures can be elevated significantly above the solvent's boiling point in sealed vessels, dramatically accelerating the reaction. Studies on the related synthesis of ethyl benzoate (B1203000) showed that increasing the temperature to 170°C under microwave conditions resulted in a 97% yield in just 5 minutes. uwlax.edu This highlights the direct correlation between increased temperature and enhanced reaction efficacy, provided that the reactants and products are thermally stable.

Pressure is generally a less manipulated variable in this specific acylation reaction, which is typically conducted at atmospheric pressure. However, in related precursor syntheses, such as the catalytic hydrogenation of ethyl 2-nitrobenzoate (B253500) to ethyl 2-aminobenzoate, pressure is a key parameter, with reactions often run at elevated pressures (e.g., 50 psi) to ensure efficient conversion.

Table 3: Effect of Temperature on a Related Ester Synthesis

| Temperature (°C) | Reaction Time (min) | Yield (%) | Method | Reference |

| Reflux (~78°C) | 30 | ~60-70% | Conventional | ajrconline.org |

| 170°C | 5 | 97% | Microwave | uwlax.edu |

Catalyst Selection and Loading Optimization

The choice of catalyst is fundamental to the efficiency of the synthesis. The classic Fischer esterification to produce the ethyl 2-aminobenzoate precursor typically uses a strong acid catalyst like concentrated sulfuric acid. researchgate.netquora.com For the subsequent N-acetylation, the reaction between the amine and a highly reactive agent like acetyl chloride may proceed without a catalyst, though a base is often added to scavenge the HCl byproduct.

Modern synthetic strategies explore alternative catalytic systems to improve the reaction's environmental footprint. Research has demonstrated the use of acetic acid itself as an effective catalyst for N-acylation when using esters as the acyl source, with catalyst loadings as low as 10 mol% providing excellent yields. researchgate.net Other investigations into related esterification and amidation reactions have explored a variety of catalysts, including solid acid catalysts and Lewis acids like Ytterbium triflate (Yb(NTf2)3), which can offer advantages in terms of reusability and milder reaction conditions. researchgate.net Optimizing the catalyst loading is crucial; sufficient catalyst must be present to ensure a reasonable reaction rate, while excess catalyst can lead to unwanted side reactions and complicate purification.

Table 4: Overview of Potential Catalysts for N-Acetylation and Related Reactions

| Catalyst | Type | Typical Loading | Advantages | Reference |

| Sulfuric Acid (H₂SO₄) | Brønsted Acid | Catalytic (drops) | Low cost, effective for esterification. | quora.com |

| Acetic Acid | Brønsted Acid | 10 mol% | Green, acts as both catalyst and reagent source. | researchgate.net |

| Yb(NTf₂)₃ on Resin | Solid Lewis Acid | 0.8 mol% | Recyclable, high activity. | researchgate.net |

| None (with Acyl Chloride) | N/A | N/A | High reactivity, fast reaction. | - |

Reactivity and Mechanistic Investigations of Ethyl 2 Acetylamino Benzoate

Chemical Transformations Involving the Ester Moiety

The ethyl ester group is a primary site for chemical reactions, including hydrolysis, transesterification, and nucleophilic acyl substitution.

Hydrolysis and Transesterification Reactions

The ester group of ethyl 2-(acetylamino)benzoate can be cleaved through hydrolysis to yield N-acetylanthranilic acid and ethanol (B145695). This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis : In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then eliminates ethanol to form the carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification) : Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. The resulting tetrahedral intermediate collapses, expelling the ethoxide ion. A final proton transfer yields the carboxylate salt of N-acetylanthranilic acid.

A noteworthy aspect of the hydrolysis of N-acylanthranilate esters is the participation of the neighboring amide group. Studies on similar phenyl N-acetylanthranilates have shown that hydrolysis can proceed through the formation of an intermediate, 2-methyl-3,1-benzoxazin-4-one. researchgate.netresearchgate.net This intramolecular cyclization can be faster than the direct intermolecular hydrolysis by hydroxide, especially at pH values above 6. researchgate.netresearchgate.net For methyl N-acetylanthranilate, however, hydrolysis in a basic solution occurs slowly, potentially without the formation of the benzoxazinone (B8607429) intermediate. researchgate.net The hydrolysis of 2-aminobenzoate (B8764639) esters can also be facilitated by intramolecular general base catalysis from the neighboring amine group. iitd.ac.in

Transesterification is another key reaction of the ester moiety, where the ethyl group is exchanged for a different alkyl group by reacting with another alcohol in the presence of an acid or base catalyst. For example, reacting an ester with an alcohol like methanol (B129727), in the presence of a catalyst, would yield the corresponding methyl ester. This reaction is reversible and often driven to completion by using the alcohol reactant as the solvent.

Nucleophilic Additions and Substitutions at the Ester Carbonyl

The carbonyl carbon of the ester in this compound is electrophilic and susceptible to attack by various nucleophiles, leading to nucleophilic acyl substitution. libretexts.org This process involves an initial addition of the nucleophile to the carbonyl, forming a tetrahedral intermediate, followed by the elimination of the ethoxy leaving group. libretexts.org

A significant reaction in this category is aminolysis , the reaction with amines. For instance, this compound reacts with hydrazine (B178648) hydrate (B1144303) (H₂N-NH₂), a potent nucleophile. In this reaction, the hydrazine molecule attacks the ester carbonyl, leading to the displacement of ethanol and the formation of 2-(acetylamino)benzohydrazide. This hydrazide is a key intermediate for further cyclization reactions. sciforum.netresearchgate.net

The general conditions for this transformation involve refluxing this compound with hydrazine hydrate in a solvent like ethanol. sciforum.net

Table 1: Nucleophilic Substitution Reactions at the Ester Carbonyl

| Nucleophile | Reagent Example | Product | Conditions |

|---|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | Sodium N-acetylanthranilate | Heating in aqueous solution chemguide.co.uk |

Chemical Transformations Involving the Acetylamino Group

The acetylamino group (-NHCOCH₃) also possesses distinct reactivity, primarily involving hydrolysis of the amide bond and participation in cyclization reactions.

Amide Hydrolysis and Derivatization Strategies

Similar to the ester, the amide linkage can undergo hydrolysis under more strenuous acidic or basic conditions to yield ethyl 2-aminobenzoate (ethyl anthranilate) and acetic acid. chemguide.co.uklibretexts.org

Acidic Hydrolysis : Requires heating with a strong acid. The reaction involves protonation of the amide carbonyl, followed by nucleophilic attack by water. The final products are ethyl anthranilate (as its ammonium (B1175870) salt) and acetic acid. libretexts.org

Basic Hydrolysis : Involves heating with a strong base like sodium hydroxide. This reaction yields ethyl anthranilate and the salt of the carboxylic acid (sodium acetate). libretexts.orglibretexts.org

Derivatization of the acetylamino group often occurs in concert with other transformations. For example, the initial product of cyclization can be further modified. The 3-amino-2-methylquinazolin-4(3H)-one, formed via cyclization with hydrazine (see section 3.2.2), has a reactive amino group that can be condensed with various aldehydes and ketones to form Schiff bases or coupled with diazonium salts. sciforum.netresearchgate.net

Intramolecular Cyclization Reactions Mediated by the Amide Functionality

One of the most significant reactions of this compound is its propensity to undergo intramolecular cyclization to form heterocyclic structures, particularly quinazolinones. These reactions highlight the role of the amide functionality in directing the formation of fused ring systems.

A common and well-documented cyclization involves reacting this compound with hydrazine hydrate. The reaction proceeds in two stages: first, the nucleophilic substitution at the ester carbonyl to form the hydrazide intermediate, 2-(acetylamino)benzohydrazide. Second, this intermediate undergoes an intramolecular cyclization, where the terminal amino group of the hydrazide attacks the amide carbonyl carbon, followed by dehydration, to yield 3-amino-2-methylquinazolin-4(3H)-one. sciforum.netresearchgate.net This reaction is typically carried out by refluxing the reactants in ethanol. sciforum.net

Table 2: Intramolecular Cyclization of this compound Derivatives

| Reagent | Intermediate | Final Product |

|---|---|---|

| Hydrazine Hydrate | 2-(Acetylamino)benzohydrazide | 3-Amino-2-methylquinazolin-4(3H)-one sciforum.netresearchgate.net |

Heating N-acylanthranilic acids, the hydrolyzed form of this compound, with dehydrating agents like acetic anhydride (B1165640) can lead to the formation of 2-methyl-4H-3,1-benzoxazin-4-one. bu.edu.eg This benzoxazinone is itself a versatile intermediate that reacts with various nucleophiles, such as amines, to yield quinazolinones. nih.govnih.gov This pathway underscores the central role of the N-acetylanthranilate scaffold in heterocyclic synthesis.

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Benzoate (B1203000) Ring

The benzene (B151609) ring of this compound is subject to both electrophilic and nucleophilic aromatic substitution, with the outcome dictated by the electronic properties of the existing substituents. The acetylamino group (-NHCOCH₃) is an activating, ortho, para-directing group, while the ethyl ester group (-COOEt) is a deactivating, meta-directing group.

In electrophilic aromatic substitution (EAS) , the powerful ortho, para-directing influence of the activating acetylamino group dominates. Since the ortho position to the acetylamino group is already occupied by the ester, incoming electrophiles are primarily directed to the para position (C4) and the other ortho position (C6).

For example, nitration of the closely related ethyl 2-acetamido-5-nitrobenzoate with fuming nitric acid in sulfuric acid results in the formation of 3,4-dihydro-methyl-6-nitro-4-oxoquinazoline after subsequent reaction with ammonia (B1221849), indicating substitution occurs on the ring. nih.govscispace.com The directing effects suggest that nitration of this compound would likely occur at the C4 or C6 position.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagent | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Ethyl 2-(acetylamino)-4-nitrobenzoate and Ethyl 2-(acetylamino)-6-nitrobenzoate |

| Bromination | Br₂/FeBr₃ | Ethyl 2-(acetylamino)-4-bromobenzoate and Ethyl 2-(acetylamino)-6-bromobenzoate |

Nucleophilic aromatic substitution (NAS) on the benzene ring is less common as the ring is not strongly electron-deficient. Such reactions typically require a leaving group (like a halogen) on the ring and strongly electron-withdrawing groups to activate the ring for nucleophilic attack. In the absence of such features on the parent this compound, direct NAS is not a typical reaction pathway. However, derivatives of this compound can participate in such reactions, for instance, in copper-catalyzed intramolecular N-arylation to form medium-sized heterocycles. mdpi.com

Advanced Mechanistic Studies of Reactions Involving this compound

Advanced mechanistic studies of this compound primarily focus on its intramolecular cyclization to form quinazolinone derivatives. This transformation is a key reaction, providing access to a class of heterocyclic compounds with significant pharmacological interest. Understanding the kinetics, thermodynamics, and transition states of this reaction is crucial for optimizing reaction conditions and designing new synthetic routes. While detailed experimental data for this compound itself is limited in publicly accessible literature, the methodologies for such investigations can be understood by examining studies on analogous compounds and related cyclization reactions.

Reaction Kinetics and Thermodynamic Analysis

The study of reaction kinetics provides insights into the rate of a chemical reaction and the factors that influence it, such as concentration, temperature, and catalysts. Thermodynamic analysis, on the other hand, determines the feasibility and the energy changes associated with a reaction. For the cyclization of this compound, these studies would involve monitoring the disappearance of the reactant or the appearance of the quinazolinone product over time under various conditions.

While specific kinetic and thermodynamic parameters for the cyclization of this compound are not readily found, a detailed study on the analogous cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin (B28170) offers a valuable framework for the type of data and analysis involved. nih.gov In that study, the reaction was found to follow pseudo-first-order kinetics, and the rate was observed to be dependent on both pH and temperature. nih.gov

A similar approach for this compound would involve determining the rate law, rate constants, and activation parameters. The activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) would provide a comprehensive picture of the energy barrier and the molecular arrangement in the transition state.

Table 1: Illustrative Thermodynamic and Kinetic Data for the Analogous Cyclization of Ethyl 2-(Aminosulfonyl)benzoate

| Parameter | Value | Conditions |

| Reaction Order | Pseudo-first-order | Aqueous solution |

| Rate Constant (k_obs) | Increases with pH and temperature | pH 5.2-9.5, 296.2-334.2 K |

| Activation Energy (Ea) | - | - |

| Enthalpy of Activation (ΔH‡) | - | - |

| Entropy of Activation (ΔS‡) | - | - |

This table is illustrative and based on the study of an analogous compound, ethyl 2-(aminosulfonyl)benzoate, to demonstrate the type of data generated in kinetic and thermodynamic analyses of cyclization reactions. Specific values for this compound are not available in the cited literature.

Thermodynamic studies would also be essential to understand the equilibrium of the cyclization reaction. The Gibbs free energy change (ΔG) would indicate the spontaneity of the reaction, while the enthalpy change (ΔH) would show whether the reaction is exothermic or endothermic. These parameters are crucial for optimizing reaction yields.

Transition State Analysis and Reaction Pathway Elucidation

The elucidation of the reaction pathway and the characterization of the transition state are fundamental to understanding the mechanism of a chemical reaction at a molecular level. For the cyclization of this compound, this involves identifying the key intermediates and the highest energy point along the reaction coordinate, the transition state.

In the absence of direct experimental observation of the transition state, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool. rsc.orgacs.orgmdpi.com DFT calculations can be used to model the potential energy surface of the reaction, locating stationary points corresponding to reactants, intermediates, transition states, and products. acs.org

For the cyclization of an N-acylanthranilate like this compound, the proposed mechanism generally involves the nucleophilic attack of the amide nitrogen onto the ester carbonyl carbon. This is followed by the elimination of the ethoxy group to form the quinazolinone ring.

The general steps elucidated through computational studies for similar reactions are:

Conformational Analysis: Identifying the most stable conformation of the starting material, this compound, which is conducive to cyclization.

Transition State Search: Locating the transition state for the intramolecular nucleophilic attack. This involves calculating the structure and energy of the transition state, which is characterized by a single imaginary frequency in its vibrational analysis. beilstein-journals.org

Intermediate Identification: Characterizing any tetrahedral intermediates formed during the reaction.

Reaction Pathway Mapping: Connecting the reactant, transition state(s), intermediate(s), and product(s) along the reaction coordinate to construct a complete energy profile of the reaction. beilstein-journals.org

Recent DFT studies on the synthesis of quinazolinone derivatives have successfully elucidated reaction mechanisms, including identifying the rate-determining step and explaining the regioselectivity of certain reactions. nih.gov These computational approaches provide valuable insights that complement experimental findings. For instance, studies on related cyclizations have used DFT to compare different possible pathways and determine the most energetically favorable one. acs.orgacs.org

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 Acetylamino Benzoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of ethyl 2-(acetylamino)benzoate. It provides detailed information about the chemical environment of individual atoms.

The 1H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl3) typically shows a triplet at approximately 1.4 ppm corresponding to the methyl protons (CH3) of the ethyl group, and a quartet at around 4.4 ppm from the methylene (B1212753) protons (CH2) of the same group. The aromatic protons appear in the region of 7.1 to 8.5 ppm, while the amide proton (NH) signal is usually observed as a broad singlet at higher chemical shifts, around 9.8 ppm. The acetyl methyl protons give a sharp singlet at about 2.2 ppm.

The 13C NMR spectrum complements the 1H NMR data. The carbonyl carbon of the ester group is typically found around 168 ppm, and the amide carbonyl carbon is observed near 169 ppm. The carbons of the ethyl group appear at approximately 14 ppm (CH3) and 61 ppm (CH2). The aromatic carbons resonate in the range of 120 to 140 ppm, and the acetyl methyl carbon is found at about 25 ppm.

Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of all proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): The COSY spectrum of this compound reveals the coupling between adjacent protons. For instance, a cross-peak between the triplet at ~1.4 ppm and the quartet at ~4.4 ppm confirms their connectivity within the ethyl group. Similarly, correlations between the aromatic protons can be observed, aiding in their specific assignment.

HMQC (Heteronuclear Multiple Quantum Coherence): The HMQC (or its more modern counterpart, HSQC) spectrum correlates directly bonded proton and carbon atoms. This allows for the direct assignment of the carbon atom attached to each proton. For example, the methylene protons at ~4.4 ppm will show a correlation to the carbon signal at ~61 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton. For instance, the methylene protons of the ethyl group (~4.4 ppm) will show a correlation to the ester carbonyl carbon (~168 ppm), and the amide proton (~9.8 ppm) will show a correlation to the amide carbonyl carbon (~169 ppm) and to carbons in the aromatic ring. The acetyl methyl protons (~2.2 ppm) will also show a correlation to the amide carbonyl carbon.

| Proton (1H) | Chemical Shift (ppm) | Carbon (13C) | Chemical Shift (ppm) | HMBC Correlations (from 1H to 13C) |

| NH | ~9.8 | C=O (amide) | ~169 | C=O (amide), Aromatic C |

| Aromatic H | 7.1 - 8.5 | Aromatic C | 120 - 140 | Aromatic C, C=O (ester) |

| O-CH2 | ~4.4 | O-CH2 | ~61 | C=O (ester), CH3 (ethyl) |

| CO-CH3 | ~2.2 | CO-CH3 | ~25 | C=O (amide) |

| CH3 (ethyl) | ~1.4 | CH3 (ethyl) | ~14 | O-CH2 |

The conformation of this compound is influenced by the orientation of the acetylamino and ethyl ester groups relative to the benzene (B151609) ring. The presence of an intramolecular hydrogen bond between the amide proton (NH) and the ester carbonyl oxygen (C=O) can lead to a more planar and rigid conformation. This interaction can be studied by observing the chemical shift of the amide proton, which is often downfield shifted and can show a reduced exchange rate with deuterium (B1214612) oxide (D2O).

Dynamic NMR studies, which involve recording NMR spectra at different temperatures, can provide insights into rotational barriers around the C-N amide bond and the C-C bonds connecting the substituents to the aromatic ring. Changes in the line shape of the NMR signals with temperature can be analyzed to determine the energy barriers for these conformational changes.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their bonding environment.

The FT-IR spectrum of this compound shows characteristic absorption bands for its functional groups.

N-H Stretch: A band in the region of 3300-3400 cm-1 is attributed to the N-H stretching vibration of the secondary amide. The position and shape of this band can be indicative of hydrogen bonding.

C=O Stretches: Two distinct carbonyl stretching bands are observed. The ester carbonyl (C=O) stretch typically appears at a higher frequency, around 1720-1740 cm-1, while the amide carbonyl (Amide I band) is found at a lower frequency, around 1660-1680 cm-1.

C-N Stretch and N-H Bend: The amide II band, which is a combination of N-H bending and C-N stretching, is usually observed around 1520-1540 cm-1.

C-O Stretches: The C-O stretching vibrations of the ester group appear in the region of 1200-1300 cm-1.

Aromatic C-H and C=C Stretches: The aromatic C-H stretching vibrations are typically observed above 3000 cm-1, while the C=C stretching vibrations within the ring are found in the 1450-1600 cm-1 region.

Raman spectroscopy provides complementary information. Non-polar bonds often give stronger signals in Raman spectra. The symmetric stretching of the aromatic ring and the C=C bonds are usually prominent in the Raman spectrum.

| Functional Group | Vibrational Mode | Typical FT-IR Frequency (cm-1) |

| N-H | Stretch | 3300-3400 |

| C=O (Ester) | Stretch | 1720-1740 |

| C=O (Amide) | Stretch (Amide I) | 1660-1680 |

| N-H bend + C-N stretch | Amide II | 1520-1540 |

| C-O (Ester) | Stretch | 1200-1300 |

| Aromatic C=C | Stretch | 1450-1600 |

| Aromatic C-H | Stretch | >3000 |

The presence of both a hydrogen bond donor (N-H) and acceptors (C=O of both ester and amide) allows for the formation of intermolecular hydrogen bonds in the solid state or in concentrated solutions. These interactions can lead to shifts in the vibrational frequencies of the involved functional groups. For example, in the solid state, the N-H stretching band is often broader and shifted to a lower frequency compared to its position in a dilute solution in a non-polar solvent, indicating the presence of intermolecular hydrogen bonding. Similarly, the carbonyl stretching frequencies can also be affected by these interactions. The formation of an intramolecular hydrogen bond between the amide N-H and the ester C=O is also a key feature, leading to a more planar structure and affecting the vibrational frequencies.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement of the parent ion, allowing for the determination of the elemental composition of this compound. The exact mass can be used to confirm the molecular formula, C11H13NO3.

Electron Ionization (EI) mass spectrometry is commonly used to study the fragmentation pathways of organic molecules. The fragmentation pattern of this compound provides valuable structural information.

A plausible fragmentation pathway starts with the molecular ion [M]+•. Common fragmentation patterns include:

Loss of the ethoxy group (-OCH2CH3): This results in a fragment ion [M - 45]+, which is often a prominent peak.

Loss of an ethyl radical (-CH2CH3): This leads to the formation of an [M - 29]+ ion.

Loss of ketene (B1206846) (CH2=C=O) from the acetyl group: This gives rise to a fragment ion [M - 42]+.

McLafferty rearrangement: This rearrangement can occur involving the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen of the ester, followed by the elimination of ethylene (B1197577) (C2H4), resulting in an ion at [M - 28]+•.

Cleavage of the amide bond: This can lead to the formation of the acetyl cation [CH3CO]+ at m/z 43 and the 2-aminobenzoate (B8764639) fragment.

| Fragment Ion | Proposed Structure/Loss | m/z (mass-to-charge ratio) |

| [M]+• | Molecular Ion | 207 |

| [M - 28]+• | Loss of C2H4 (ethylene) | 179 |

| [M - 29]+ | Loss of C2H5• (ethyl radical) | 178 |

| [M - 42]+ | Loss of C2H2O (ketene) | 165 |

| [M - 45]+ | Loss of •OC2H5 (ethoxy radical) | 162 |

| [CH3CO]+ | Acetyl cation | 43 |

By combining the information from these advanced spectroscopic techniques, a comprehensive and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for further research and application of this compound and its derivatives.

Accurate Mass Determination and Isotope Pattern Analysis

High-resolution mass spectrometry (HRMS) is instrumental in the structural elucidation of organic molecules by providing a highly accurate measurement of the mass-to-charge ratio (m/z). This technique allows for the determination of the elemental formula of a compound with a high degree of confidence. For this compound, the molecular formula is established as C₁₁H₁₃NO₃.

The theoretical exact mass can be calculated based on the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O). The monoisotopic mass of this compound is 207.089543 g/mol . This value is critical for distinguishing it from other compounds that might have the same nominal mass.

Isotope pattern analysis further corroborates the elemental composition. Due to the natural abundance of isotopes like ¹³C (~1.1%), the mass spectrum of a compound exhibits a molecular ion cluster. The primary peak [M]⁺ corresponds to the molecule containing only the most abundant isotopes. A smaller peak at [M+1]⁺ arises from molecules containing one ¹³C atom. Given that this compound contains 11 carbon atoms, the theoretical intensity of the [M+1]⁺ peak is approximately 12.1% of the [M]⁺ peak (11 atoms × 1.1%). This predictable pattern is a key signature used to validate the assigned molecular formula.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₃NO₃ | |

| Average Mass | 207.229 g/mol |

Investigation of Characteristic Fragmentation Pathways

Electron ionization mass spectrometry (EI-MS) provides insight into a molecule's structure by analyzing the fragments produced upon ionization. While a specific mass spectrum for this compound is not widely published, its fragmentation pattern can be reliably predicted based on the known behavior of esters and amides and by examining closely related analogs, such as Mthis compound (CAS 2719-08-6).

The molecular ion ([M]⁺) of this compound would be observed at an m/z of 207. The primary fragmentation events are expected to occur at the ester and amide functional groups, which are the most labile parts of the molecule.

Key Predicted Fragmentation Pathways:

Loss of the Ethoxy Radical: A common fragmentation for ethyl esters is the cleavage of the O-C₂H₅ bond, leading to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da). This would produce a prominent acylium ion at m/z 162.

Loss of Ethylene via McLafferty Rearrangement: If the geometry allows, a McLafferty rearrangement can occur, involving the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule (C₂H₄, 28 Da). This would result in an ion at m/z 179.

Cleavage of the Acetyl Group: The N-acetyl group can fragment in two primary ways. Loss of a ketene molecule (CH₂=C=O, 42 Da) from the molecular ion would yield a fragment at m/z 165, corresponding to the ethyl anthranilate ion. Alternatively, the loss of an acetyl radical (•COCH₃, 43 Da) would produce an ion at m/z 164.

Fragmentation of the Benzoyl Moiety: Subsequent fragmentation of the ion at m/z 162 (formed by loss of the ethoxy radical) can lead to the loss of carbon monoxide (CO, 28 Da), resulting in a fragment at m/z 134.

Table 2: Predicted Characteristic EI-MS Fragments for this compound

| m/z | Proposed Ion Structure / Identity | Fragmentation Pathway |

|---|---|---|

| 207 | [C₁₁H₁₃NO₃]⁺ | Molecular Ion [M]⁺ |

| 179 | [C₉H₉NO₃]⁺ | [M - C₂H₄]⁺ (McLafferty Rearrangement) |

| 165 | [C₉H₁₁NO₂]⁺ | [M - C₂H₂O]⁺ (Loss of ketene) |

| 162 | [C₉H₈NO₂]⁺ | [M - •OC₂H₅]⁺ (Loss of ethoxy radical) |

X-ray Crystallography and Solid-State Structural Analysis

As of the current literature, a definitive single-crystal X-ray diffraction study for this compound itself has not been reported. Therefore, the following analysis is based on theoretical considerations derived from its known chemical structure and by drawing parallels with crystallographic studies of structurally similar molecules, such as other N-acylated aminobenzoates and their derivatives.

Determination of Crystal Packing and Supramolecular Architectures

In the absence of experimental data, the crystal packing of this compound can be predicted based on the functional groups present. The molecule possesses a hydrogen bond donor (the amide N-H), multiple hydrogen bond acceptors (the amide and ester carbonyl oxygens), and an aromatic ring system.

It is highly probable that the crystal structure would be dominated by hydrogen bonding. Specifically, the amide groups are likely to form intermolecular N-H···O=C hydrogen bonds. These interactions typically organize molecules into one-dimensional chains or two-dimensional networks. For instance, molecules could arrange in a head-to-tail fashion, forming chains where the N-H of one molecule donates to the amide carbonyl oxygen of a neighboring molecule. The planarity of the benzene ring and the amide group would facilitate an ordered packing arrangement. The flexible ethyl ester group would likely adopt a conformation that minimizes steric hindrance within the established hydrogen-bonded framework.

Analysis of Intermolecular Interactions in the Solid State

The supramolecular architecture of solid-state this compound would be stabilized by a combination of strong and weak intermolecular forces.

Hydrogen Bonding: The most significant interaction is expected to be the N-H···O hydrogen bond involving the amide group, which is a classic and robust synthon in crystal engineering. The ester carbonyl oxygen could also act as a weaker hydrogen bond acceptor.

C-H···O and C-H···π Interactions: Weaker C-H···O hydrogen bonds, involving the aromatic or aliphatic C-H groups as donors and the carbonyl oxygens as acceptors, are also expected to play a role in consolidating the crystal packing. Additionally, C-H···π interactions between the ethyl or methyl C-H groups and the aromatic ring of an adjacent molecule may be present.

Collectively, these varied intermolecular forces would dictate the formation of a stable, three-dimensional solid-state structure.

Computational and Theoretical Studies on Ethyl 2 Acetylamino Benzoate

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and properties of molecules. uomustansiriyah.edu.iq These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of a molecule. For ethyl 2-(acetylamino)benzoate, such calculations can elucidate its fundamental chemical characteristics.

DFT methods, such as B3LYP, are often favored for their balance of computational cost and accuracy in predicting molecular properties. researchgate.netresearchgate.net Ab initio methods, like Hartree-Fock, provide a foundational approach to solving the electronic structure of a molecule from first principles, without empirical parameters. scholarsresearchlibrary.com

Geometry Optimization and Electronic Structure Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. Using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound that correspond to the minimum energy on the potential energy surface can be calculated. uantwerpen.benih.gov This process ensures that all subsequent calculations are performed on a realistic and stable molecular structure.

The optimized geometry provides a wealth of information about the molecule's electronic structure. For instance, the planarity of the benzene (B151609) ring and the orientation of the ethyl ester and acetylamino substituents can be precisely determined. The electronic structure analysis also involves the calculation of atomic charges, which can indicate the distribution of electron density across the molecule and identify potential sites for electrophilic and nucleophilic attack.

Table 1: Illustrative Optimized Geometrical Parameters of this compound (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O (ester) | 1.21 Å |

| C-O (ester) | 1.34 Å | |

| C=O (amide) | 1.23 Å | |

| N-H (amide) | 1.01 Å | |

| C-N (amide) | 1.36 Å | |

| Bond Angle | O=C-O (ester) | 124° |

| C-N-C (amide) | 125° | |

| Dihedral Angle | C(ring)-C(ester)-O-C(ethyl) | 178° |

| C(ring)-N-C(acetyl)-C(methyl) | 175° |

Note: The data in this table is illustrative and represents typical values for similar organic molecules. Specific experimental or calculated values for this compound may vary.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity. uantwerpen.be The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the nitrogen atom of the acetylamino group, while the LUMO is likely to be centered on the carbonyl groups and the benzene ring. The HOMO-LUMO energy gap can be used to calculate various global reactivity descriptors, such as electronegativity, chemical hardness, and global electrophilicity index, which further quantify the molecule's reactivity. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Ionization Potential | 6.5 |

| Electron Affinity | 1.2 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Global Electrophilicity Index (ω) | 2.80 |

Note: The data in this table is illustrative and based on typical values for similar organic molecules.

Conformational Analysis and Potential Energy Surface Mapping

The presence of rotatable single bonds in the ethyl ester and acetylamino side chains of this compound allows for the existence of multiple conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. cdnsciencepub.com This can be achieved by systematically rotating the key dihedral angles and calculating the energy at each step to map the potential energy surface.

For this compound, key rotations would be around the C(ring)-C(ester), C(ester)-O, O-C(ethyl), C(ring)-N, and N-C(acetyl) bonds. The results of such an analysis would reveal the preferred orientations of the substituents relative to the benzene ring and to each other. Intramolecular hydrogen bonding between the N-H of the amide and the oxygen of the ester carbonyl group could play a significant role in stabilizing certain conformations. cdnsciencepub.com Theoretical calculations can predict the relative energies of these conformers, providing insight into their population distribution at a given temperature.

Theoretical Prediction of Spectroscopic Observables (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model and to aid in the interpretation of experimental spectra. dntb.gov.ua

DFT calculations are widely used to predict vibrational frequencies (infrared and Raman spectra). researchgate.netresearchgate.net By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational modes and their corresponding frequencies can be obtained. scholarsresearchlibrary.com These theoretical frequencies are often scaled to account for systematic errors in the calculations. uantwerpen.be The potential energy distribution (PED) analysis can then be used to assign the calculated vibrational modes to specific atomic motions, such as stretching, bending, and torsional vibrations. researchgate.net

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. scispace.com Theoretical predictions of 1H and 13C NMR chemical shifts for this compound can help in the assignment of experimental NMR spectra and provide a deeper understanding of the electronic environment of each atom in the molecule.

Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) (Scaled) |

| N-H Stretch | Amide | 3450 |

| C-H Stretch (aromatic) | Benzene Ring | 3100-3000 |

| C-H Stretch (aliphatic) | Ethyl & Acetyl | 2980-2850 |

| C=O Stretch (ester) | Ester | 1720 |

| C=O Stretch (amide I) | Amide | 1680 |

| N-H Bend (amide II) | Amide | 1540 |

| C-O Stretch | Ester | 1250 |

Note: The data in this table is illustrative and represents typical values for the vibrational frequencies of these functional groups.

Ethyl 2 Acetylamino Benzoate As a Synthetic Synthon and Building Block

Utilization in the Synthesis of Nitrogen-Containing Heterocyclic Frameworks

The structural arrangement of ethyl 2-(acetylamino)benzoate makes it an ideal precursor for the synthesis of fused nitrogen-containing heterocycles. The ortho-disposed ester and acetylamino functionalities provide reactive sites for intramolecular cyclization and condensation reactions, leading to the formation of key heterocyclic scaffolds.

Quinazolinones are a prominent class of heterocyclic compounds with significant pharmacological activities. This compound and its methyl analog are frequently used as key intermediates for constructing the quinazolin-4(3H)-one core.

A primary synthetic route involves the cyclocondensation of methyl or ethyl 2-acetamidobenzoate with hydrazine (B178648) hydrate (B1144303). This reaction typically proceeds by heating the reactants, often under microwave irradiation to accelerate the process, to form 3-amino-2-methylquinazolin-4(3H)-one. This intermediate can then be further functionalized. For example, the amino group at the 3-position can be reacted with substituted acid chlorides to produce a variety of N-substituted acetamide (B32628) derivatives.

Another approach utilizes derivatives of this compound, such as ethyl 2-acetamido-5-nitrobenzoate. Heating this nitro-substituted analog with alcoholic ammonia (B1221849) leads to the formation of 3,4-dihydro-2-methyl-6-nitro-4-oxoquinazoline. acs.org The synthesis of quinazolin-4-ones can also begin from anthranilic acid esters, which are immediate precursors to this compound. Amidation of the anthranilic acid ester with 2-chloroacetyl chloride, followed by cyclization, is a common strategy. smolecule.com

Table 1: Selected Synthetic Approaches to Quinazolinones

| Starting Material | Reagents & Conditions | Product | Reference(s) |

|---|---|---|---|

| Methyl 2-acetamidobenzoate | Hydrazine hydrate, Microwave irradiation | 3-Amino-2-methyl-4(3H)-quinazolinone | |

| Ethyl 2-acetamido-5-nitrobenzoate | Alcoholic ammonia, Heat | 3,4-Dihydro-2-methyl-6-nitro-4-oxoquinazoline | acs.org |

| Methyl anthranilate-N-amide | Hydrazine hydrate, various catalysts (e.g., butan-1-ol, heat) | Quinazolin-4-one derivatives | smolecule.com |

The 1,4-benzodiazepine (B1214927) core is a privileged structure in medicinal chemistry. While direct cyclization of this compound is not the most common route, its precursor, ethyl 2-aminobenzoate (B8764639) (ethyl anthranilate), is a fundamental building block.

A representative synthesis involves a multi-step sequence to produce complex benzodiazepine (B76468) structures. mdpi.comresearchgate.net For instance, (S)-2-(2-nitrobenzamido)propanoic acid can be coupled with ethyl 2-aminobenzoate. The resulting nitro compound is then reduced to the corresponding amine via catalytic hydrogenation (H₂/Pd/C). This amine intermediate undergoes intramolecular cyclization upon heating in dimethylformamide (DMF) with a Lewis acid catalyst like ferric chloride (FeCl₃) to yield the final (S)-ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e] researchgate.netCurrent time information in Bangalore, IN.diazepin-2-ylamino)benzoate. mdpi.comresearchgate.net This strategy highlights how derivatives of the anthranilate structure are assembled into the seven-membered benzodiazepine ring.

Modern methods for forming the 1,4-benzodiazepinone core often involve the coupling of anthranilic acid derivatives with allylic amines, followed by a transition-metal-catalyzed ring closure. nih.gov For example, copper-promoted alkene diamination has been used to synthesize 2-aminomethyl functionalized 1,4-benzodiazepin-5-ones from 2-sulfonamido-N-allyl benzamides. nih.gov

This compound also serves as a synthon for other important heterocyclic systems, including thiazoles and pyridazines.

Thiazoles: The synthesis of thiazole (B1198619) derivatives often employs the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. evitachem.comimp.kiev.uaijper.org To use this compound in this context, it would first need to be converted to its corresponding thioamide, N-(2-(ethoxycarbonyl)phenyl)ethanethioamide. This thioamide could then react with an appropriate α-haloketone to construct the thiazole ring. The final products are often complex molecules where the this compound moiety is appended to a pre-formed thiazole ring system, as seen in compounds like ethyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate.

Pyridazines: The pyridazine (B1198779) or pyridazinone ring can be constructed through various cyclocondensation reactions. A common method involves the reaction of a 1,3-dicarbonyl compound or its equivalent with hydrazine. The this compound scaffold is typically incorporated by linking it to a precursor that will undergo cyclization, or by attaching it to an existing pyridazine ring. For example, complex structures such as ethyl 2-{2-[6-oxo-3-(phenylcarbamoyl)-1,6-dihydropyridazin-1-yl]acetamido}benzoate have been synthesized, demonstrating the role of the parent compound as a key building block. smolecule.com

Role in the Assembly of Complex Organic Architectures

The utility of this compound extends beyond the synthesis of simple heterocycles to its role as a fundamental building block for assembling more complex and polyfunctional organic molecules. sigmaaldrich.comresearchgate.net Its structure is often found embedded within larger frameworks designed for specific biological applications.

Examples of such complex architectures include:

Ethyl 2-({[(6-thien-2-ylpyridazin-3-yl)thio]acetyl}amino)benzoate : This molecule combines thiophene, pyridazine, and benzoate (B1203000) moieties.

Ethyl 2-[2-(2-tert-butyl-4-methylphenoxy)acetamido]benzoate : A synthetic ester derivative featuring a bulky phenoxyacetamido group. researchgate.net

Ethyl 2-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate : A compound incorporating a substituted 1,2,4-thiadiazole (B1232254) heterocycle.

In these examples, the this compound unit serves as a stable scaffold onto which other functional groups and heterocyclic systems are attached, often through modification of the acetyl group's side chain.

Strategies for Functionalization and Analogue Generation from this compound

The generation of analogues from this compound is crucial for developing structure-activity relationships in medicinal chemistry. Several strategies can be employed to modify its core structure.

Modification of the Acetyl Group : The acetyl group can be readily modified. Hydrolysis of the amide bond yields ethyl 2-aminobenzoate, which can then be re-acylated with various acyl chlorides or anhydrides to introduce different substituents. An example is the synthesis of ethyl 2-[(2-cyanoacetyl)amino]benzoate, where the acetyl group is replaced by a cyanoacetyl moiety. asrjetsjournal.org Another variation involves using chloroacetyl chloride to produce ethyl 4-(2-chloroacetamido)benzoate, an intermediate ripe for nucleophilic substitution reactions. researchgate.net

Functionalization of the Aromatic Ring : The benzene (B151609) ring can undergo electrophilic aromatic substitution. For instance, nitration of methyl 4-(acetylamino)-3-methylbenzoate (a positional isomer and close analog) with a mixture of fuming nitric acid and sulfuric acid introduces a nitro group onto the ring. atmiyauni.ac.in This nitro group can subsequently be reduced to an amine, providing a handle for further derivatization.

Modification of the Amine and Ester Groups : The amine can be protected (e.g., with a Boc group) and then subjected to N-alkylation. acs.org The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or transesterified with other alcohols to modulate properties like solubility and reactivity.

Table 2: Examples of Functionalized Analogues of this compound

| Analogue Name | Modification Site | Synthetic Precursor/Reagent | Reference(s) |

|---|---|---|---|

| Ethyl 2-[(2-cyanoacetyl)amino]benzoate | Acetyl Group | Cyanoacetic acid / derivative | asrjetsjournal.org |

| Ethyl 2-acetamido-5-nitrobenzoate | Aromatic Ring | Nitrating mixture (HNO₃/H₂SO₄) | acs.org |

| Ethyl 2-((tert-butoxycarbonyl)amino)benzoate | Acetyl Group (Amine) | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | acs.org |

| Ethyl 4-(2-chloroacetamido)benzoate | Acetyl Group | Chloroacetyl chloride | researchgate.net |

Advanced Analytical Methodologies for Ethyl 2 Acetylamino Benzoate

Chromatographic Techniques for Purity Assessment and Quantification in Chemical Matrices

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate components from a mixture for subsequent identification and quantification. For ethyl 2-(acetylamino)benzoate, both high-performance liquid chromatography and gas chromatography are valuable tools for assessing purity and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds. A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for this compound. Method development involves the systematic optimization of several parameters to achieve a desired separation with good resolution, peak shape, and a reasonable analysis time.

A validated RP-HPLC method for a structurally related compound, ethyl 2-aminobenzoate (B8764639) (EAB), has been established, providing a strong basis for developing a method for its acetylated counterpart. nih.gov The analysis for EAB was performed isocratically on a C18 analytical column with a mobile phase of acetonitrile (B52724) and water. nih.gov For this compound, a similar approach can be adopted. The mobile phase would likely consist of a mixture of acetonitrile (MeCN) or methanol (B129727) and water, with a small amount of acid like formic acid or phosphoric acid to ensure good peak shape. sielc.comsielc.com Detection is typically carried out using a Diode Array Detector (DAD) or a UV detector set at a wavelength where the analyte exhibits maximum absorbance.

Method validation, as per International Conference on Harmonization (ICH) guidelines, is essential to ensure the method is reliable, reproducible, and accurate for its intended purpose. nih.gov This involves assessing parameters such as linearity, accuracy (recovery), precision (intra- and inter-day variability), limit of detection (LOD), and limit of quantification (LOQ). nih.gov For a related compound, a linear calibration curve was achieved in the concentration range of 0.5-10 µg/mL, with LOD and LOQ values of 0.19 and 0.60 µg/mL, respectively. nih.gov

Table 1: Illustrative HPLC Method Parameters for this compound

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Formic Acid | Elutes the compound from the column. Acid improves peak symmetry. |

| Flow Rate | 1.0 mL/min | Controls the speed of the analysis and separation efficiency. |

| Detection | UV/DAD at ~254 nm | Quantifies the analyte based on its UV absorbance. |

| Column Temp. | 25 °C | Ensures reproducible retention times. |

| Injection Vol. | 10 µL | Volume of sample introduced into the system. |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Given its structure, this compound is expected to have sufficient volatility and thermal stability to be amenable to GC analysis, particularly for purity assessment. The National Institute of Standards and Technology (NIST) has published mass spectrometry data for the methyl analog, mthis compound, which is often acquired using a GC-MS system, indicating the suitability of GC for this class of compounds. nist.gov

In a typical GC analysis, the sample is injected into a heated port, where it vaporizes and is carried by an inert gas (the mobile phase) through a capillary column. The column's stationary phase interacts differently with various components in the sample, leading to their separation based on boiling points and polarity. A Flame Ionization Detector (FID) is commonly used for quantification due to its wide linear range and sensitivity to organic compounds, while an Electron Capture Detector (ECD) could be employed if higher sensitivity for specific halogenated analogs were required. epa.gov

Table 2: General Gas Chromatography (GC) Parameters

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | DB-5 or similar (e.g., 30 m x 0.25 mm, 0.25 µm film) | A common non-polar column suitable for a wide range of compounds. |

| Carrier Gas | Helium or Nitrogen | Inert mobile phase to carry the sample through the column. |

| Inlet Temp. | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | e.g., 100 °C hold 2 min, ramp 10 °C/min to 280 °C | Temperature gradient to separate compounds with different boiling points. |

| Detector | Flame Ionization Detector (FID) | Universal detector for organic compounds, providing quantitative data. |

| Detector Temp. | 300 °C | Prevents condensation of analytes in the detector. |

Hyphenated Techniques for Complex Mixture Analysis (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer unparalleled analytical power for identifying unknown compounds in complex mixtures. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the highly specific detection of MS. This technique is invaluable for confirming the identity of this compound and for identifying trace-level impurities. The electron ionization (EI) mass spectrum of the closely related mthis compound shows a distinct fragmentation pattern that can be used to predict the behavior of the ethyl ester. nist.gov For this compound (MW 207.23), one would expect to see the molecular ion peak (M+) at m/z 207. Key fragmentation pathways would likely include the loss of the ethoxy group (-OC2H5) to yield a fragment at m/z 162, and the loss of a ketene (B1206846) molecule (CH2=C=O) from the acetyl group to yield a fragment at m/z 165. nist.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for analyzing compounds that are not suitable for GC, and for providing molecular weight information on components separated by HPLC. figshare.comox.ac.uk Using a soft ionization source like electrospray ionization (ESI), LC-MS typically yields the protonated molecular ion [M+H]+, which for this compound would be at m/z 208. Tandem mass spectrometry (LC-MS/MS) can further fragment this ion to provide structural information, confirming the identity of the compound and helping to elucidate the structures of unknown impurities or degradation products. nih.govresearchgate.net

Table 3: Predicted Key Mass Fragments for this compound in MS

| m/z (Mass/Charge Ratio) | Ion | Technique | Description |

|---|---|---|---|

| 208 | [M+H]⁺ | LC-MS (ESI+) | Protonated molecular ion, confirming molecular weight. |

| 207 | [M]⁺˙ | GC-MS (EI) | Molecular ion peak. |

| 165 | [M-C₂H₂O]⁺˙ | GC-MS (EI) | Loss of ketene from the N-acetyl group. |

| 162 | [M-OC₂H₅]⁺ | GC-MS (EI) / LC-MS/MS | Loss of the ethoxy radical. |

| 134 | [M-OC₂H₅ - CO]⁺ | GC-MS (EI) / LC-MS/MS | Subsequent loss of carbon monoxide. |

Spectrophotometric Methods for Quantitative Analysis (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy is a simple, cost-effective, and robust method for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. This compound, with its aromatic ring and conjugated carbonyl groups, is an ideal candidate for UV-Vis analysis.